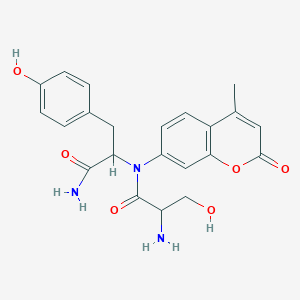
(S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide” is a compound with the molecular formula C30H38N4O6 . It is a peptide that is used for research purposes .
Synthesis Analysis
The synthesis of this compound and its analogs involves several routes . The structure-activity relationship (SAR) among the series can be analyzed by assessing the activities with the parent 2H/4H-ch derivative .Molecular Structure Analysis
The molecular structure of this compound includes a 2H/4H-chromene (2H/4H-ch) scaffold, which is an important class of heterocyclic compounds . The name chromene is applied to both the 2H- and 4H-form of the molecule .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound and its analogs are diverse . The molecules containing 2H/4H-ch scaffold exhibit noteworthy potency .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 550.65 . Other specific properties such as boiling point and storage conditions are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
This compound has been found to have significant antimicrobial activity. A number of new [(4-methyl-2-oxo-2H-chromen-7-yl)amino]methylcoumarins were synthesized and tested for their in vitro antimicrobial activity. The newly synthesized compounds exerted significant inhibitory activity against the growth of tested bacterial strains .
Antifungal Activity
In addition to its antimicrobial properties, this compound also exhibits antifungal activity. It has been found to be effective against various strains of fungi .
Anticancer Activity
2H/4H-chromene, an important class of heterocyclic compounds with versatile biological profiles, has been found to exhibit anticancer activity. Researchers have discovered several routes for the synthesis of a variety of 2H/4H-chromene analogs that exhibited unusual activities by multiple mechanisms .
Anticonvulsant Activity
The compound has also been found to have anticonvulsant activity. This makes it a potential candidate for the development of new anticonvulsant drugs .
Antidiabetic Activity
Another interesting application of this compound is in the treatment of diabetes. It has been found to exhibit antidiabetic activity .
Antituberculosis Activity
The compound has also been found to have antituberculosis activity. This makes it a potential candidate for the development of new antituberculosis drugs .
Zukünftige Richtungen
The 2H/4H-chromene scaffold, which is part of this compound, has attracted considerable attention as an important structural motif for the discovery of new drug candidates . The scientific community may find the diverse synthetic strategies, synthetic mechanism, various biological profiles, and SARs regarding the bioactive heterocycle, 2H/4H-ch, helpful for designing and developing potent leads of 2H/4H-ch analogs for their promising biological activities .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for (S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is (S)-3-(4-hydroxyphenyl)-2-oxopropanoic acid, which is synthesized from 4-hydroxybenzaldehyde. The second intermediate is (S)-2-amino-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide, which is synthesized from 4-methylumbelliferone and L-serine. These two intermediates are then coupled using EDCI/HOBt coupling reagents to form the final product.", "Starting Materials": [ "4-hydroxybenzaldehyde", "L-serine", "4-methylumbelliferone", "EDCI", "HOBt" ], "Reaction": [ "Synthesis of (S)-3-(4-hydroxyphenyl)-2-oxopropanoic acid from 4-hydroxybenzaldehyde", "1. Condensation of 4-hydroxybenzaldehyde with L-serine to form (S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-ol", "2. Oxidation of (S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-ol to (S)-3-(4-hydroxyphenyl)-2-oxopropanoic acid", "Synthesis of (S)-2-amino-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide from 4-methylumbelliferone and L-serine", "1. Protection of the 7-hydroxy group of 4-methylumbelliferone with TBDMS", "2. Condensation of TBDMS-protected 4-methylumbelliferone with L-serine to form (S)-2-amino-3-(TBDMS-7-methoxy-4-methyl-2-oxo-2H-chromen-7-yl)propanoic acid", "3. Deprotection of the TBDMS group to form (S)-2-amino-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide", "Coupling of (S)-3-(4-hydroxyphenyl)-2-oxopropanoic acid and (S)-2-amino-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide using EDCI/HOBt coupling reagents", "1. Activation of (S)-3-(4-hydroxyphenyl)-2-oxopropanoic acid with EDCI and HOBt", "2. Addition of (S)-2-amino-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide to the activated (S)-3-(4-hydroxyphenyl)-2-oxopropanoic acid", "3. Removal of protecting groups and purification of the final product" ] } | |
CAS-Nummer |
201855-53-0 |
Produktname |
(S)-2-Amino-N-((S)-1-amino-3-(4-hydroxyphenyl)-1-oxoPropan-2-yl)-3-hydroxy-N-(4-methyl-2-oxo-2H-chromen-7-yl)Propanamide |
Molekularformel |
C22H23N3O6 |
Molekulargewicht |
425.4 g/mol |
IUPAC-Name |
2-[(2-amino-3-hydroxypropanoyl)-(4-methyl-2-oxochromen-7-yl)amino]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C22H23N3O6/c1-12-8-20(28)31-19-10-14(4-7-16(12)19)25(22(30)17(23)11-26)18(21(24)29)9-13-2-5-15(27)6-3-13/h2-8,10,17-18,26-27H,9,11,23H2,1H3,(H2,24,29) |
InChI-Schlüssel |
UKLOODHSCJUVID-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N(C(CC3=CC=C(C=C3)O)C(=O)N)C(=O)C(CO)N |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)N(C(CC3=CC=C(C=C3)O)C(=O)N)C(=O)C(CO)N |
Sequenz |
SY |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Bromo-7,8-dihydro-5H-pyrido[3,2-b]indol-9(6H)-one](/img/structure/B1487168.png)

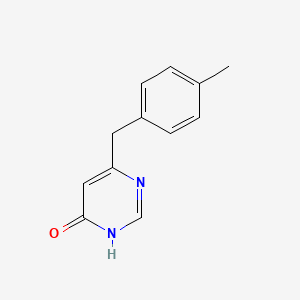

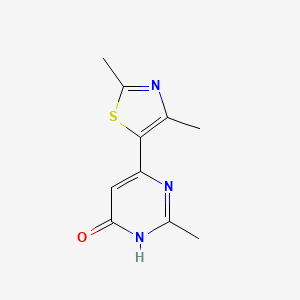
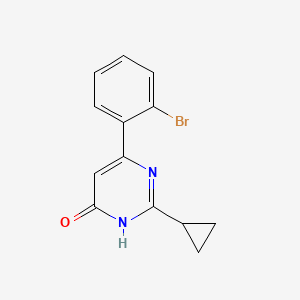
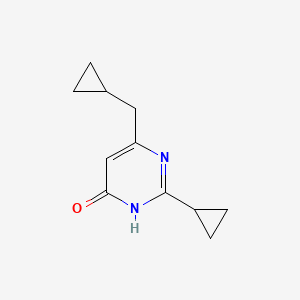
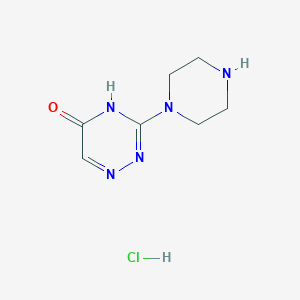
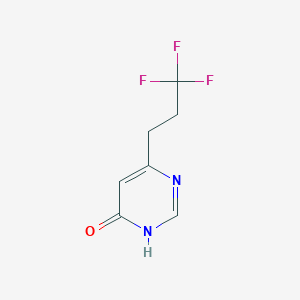
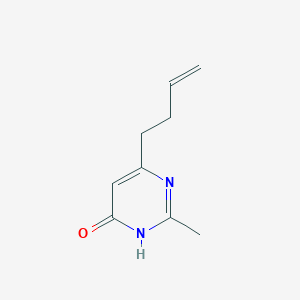



![1-Ethanesulfonyl-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2,3-dihydro-1H-indole](/img/structure/B1487191.png)